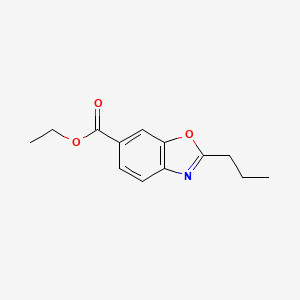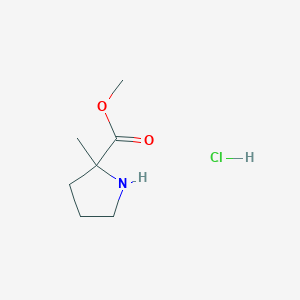![molecular formula C19H28N2O4 B1405667 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone CAS No. 351076-06-7](/img/structure/B1405667.png)
3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone
Overview
Description
“3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone” (also known as Boc-PEPA) is a chemical compound that has been of interest in scientific research. It has a molecular formula of C19H28N2O4 and a molecular weight of 348.44 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 348.44 g/mol . It has a density of 1.1±0.1 g/cm3 and a boiling point of 470.5±45.0 °C at 760 mmHg . The melting point and other physical properties are not specified in the search results.Scientific Research Applications
Synthesis and Derivative Formation
Pyrazoline Derivative Synthesis : A study by Matsumura, Kunugihara, and Yoneda (1984) demonstrated that the 1,4-dianion of acetophenone N-ethoxycarbonylhydrazone reacts with α-chloroketones to yield pyrazoline derivatives. This suggests potential applications in synthesizing related compounds using 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone (Matsumura, Kunugihara, & Yoneda, 1984).
Antimicrobial Thiazole Synthesis : Wardkhan et al. (2008) explored the synthesis of thiazole derivatives with antimicrobial activities, involving reactions with acetophenone. This implies potential for developing antimicrobial agents using 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone as a precursor or analogue (Wardkhan et al., 2008).
Chemical Transformation and Reactivity
Transformation of Thiadiazole Moieties : Research by Kalinina et al. (2011) on the transformation of thiadiazole moieties in acetophenone hydrazones with PCl5 might provide insights into the reactivity and potential transformations of similar structures in 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone (Kalinina et al., 2011).
Synthesis of Pyrazole and Pyrazoline Derivatives : Another study by Matsumura, Kunugihara, and Yoneda (1985) on the synthesis of pyrazole and pyrazoline derivatives from acetophenone N-ethoxycarbonylhydrazone and carbonyl compounds could be relevant for understanding the chemical behavior and potential applications of 3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone in similar syntheses (Matsumura, Kunugihara, & Yoneda, 1985).
properties
IUPAC Name |
tert-butyl 4-[2-(3-acetylphenoxy)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-15(22)16-6-5-7-17(14-16)24-13-12-20-8-10-21(11-9-20)18(23)25-19(2,3)4/h5-7,14H,8-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZIHRRGHYDXFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1405584.png)
![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405585.png)



![Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405596.png)
![2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride](/img/structure/B1405597.png)




![t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate](/img/structure/B1405605.png)

